Benzyl sulfamate derivatives, particularly those containing a 3β-sulfamate group and a 17α- or 20(S)-tert-butylbenzyl or benzyl group, demonstrate potent steroid sulfatase inhibitory activity. [] The sulfamate moiety is believed to contribute significantly to this inhibitory effect. Studies suggest that steroid sulfamate inhibitors, including benzyl sulfamate derivatives, may operate through an irreversible mechanism, potentially involving covalent modification of the enzyme's active site. [, ] This inactivation effectively blocks the enzyme's ability to convert steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their corresponding active hormones.
The inhibition of steroid sulfatase by benzyl sulfamate derivatives holds promise for treating hormone-dependent cancers, including breast, endometrial, and prostate cancers. [, , ] By blocking the conversion of inactive steroid sulfates into their active hormonal forms, these inhibitors aim to reduce the levels of estrogen and androgen available to fuel tumor growth. This strategy has shown potential in preclinical models and is actively being explored in clinical trials. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8